molecular formula C16H17N3O2 B7782126 (8S)-2,2-dimethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

(8S)-2,2-dimethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

Cat. No.: B7782126
M. Wt: 283.32 g/mol
InChI Key: MRUYFWDRTDTFGL-LBPRGKRZSA-N
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Description

(S)-6,6-dimethyl-2,3,12,12a-tetrahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4(6H,7H)-dione is a complex heterocyclic compound that belongs to the class of pyridoindoles This compound is characterized by its unique structure, which includes a pyrazino ring fused to a pyridoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,6-dimethyl-2,3,12,12a-tetrahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4(6H,7H)-dione typically involves multi-step processes. One common approach is the annulation of a pyrazino ring to a pyridoindole core. This can be achieved through a series of reactions, including cyclization and condensation reactions. For example, the reaction of indole-2-carbaldehyde with alkynes and bromoacetophenones in the presence of a base can yield the desired pyridoindole derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and microwave-assisted synthesis. Additionally, the use of catalysts and solvents that promote the desired reactions while minimizing side reactions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-6,6-dimethyl-2,3,12,12a-tetrahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4(6H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(S)-6,6-dimethyl-2,3,12,12a-tetrahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4(6H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-6,6-dimethyl-2,3,12,12a-tetrahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4(6H,7H)-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6,6-dimethyl-2,3,12,12a-tetrahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4(6H,7H)-dione is unique due to its specific arrangement of rings and substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(8S)-2,2-dimethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-16(2)14-10(9-5-3-4-6-11(9)18-14)7-12-15(21)17-8-13(20)19(12)16/h3-6,12,18H,7-8H2,1-2H3,(H,17,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUYFWDRTDTFGL-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CC3N1C(=O)CNC3=O)C4=CC=CC=C4N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C[C@@H]3N1C(=O)CNC3=O)C4=CC=CC=C4N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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